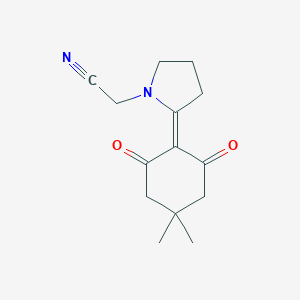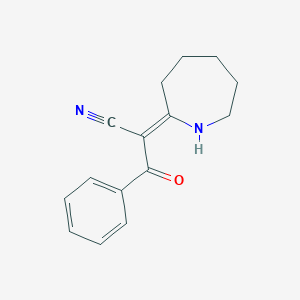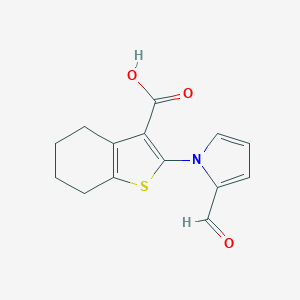
2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in the structure of "2-(2-formyl-1H-pyrrol-1-yl)butanoic acid" . It also contains a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and benzothiophene rings, along with the formyl and carboxylic acid groups. The exact structure would depend on the specific locations of these groups on the rings .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the formyl and carboxylic acid groups, as well as the aromaticity of the pyrrole and benzothiophene rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the formyl and carboxylic acid groups could potentially make it polar and capable of forming hydrogen bonds .
Scientific Research Applications
Heterocyclic Compounds in Research
Heterocyclic compounds, particularly those containing nitrogen (N), sulfur (S), and oxygen (O) atoms, form a significant class of organic compounds with a wide range of biological activities. These compounds are crucial in the synthesis of novel Central Nervous System (CNS) acting drugs due to their ability to interact with various biological targets. The synthesis and applications of such compounds are driven by their functional chemical groups, which can be tailored to enhance their pharmacological properties, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities (Saganuwan, 2017).
Carboxylic Acids and Their Derivatives in Drug Synthesis
Carboxylic acids and their derivatives play a pivotal role in drug synthesis, serving as building blocks for developing bioactive molecules. Their versatility is attributed to the functional groups they possess, which allow for diverse chemical reactions. The structural differences among selected carboxylic acids significantly influence their antioxidant, antimicrobial, and cytotoxic activities. This variability underscores the importance of structure-activity relationships in designing compounds with desired biological properties. Notably, carboxylic acids like levulinic acid have been highlighted for their potential in cancer treatment and as precursors in the synthesis of medical materials, demonstrating the importance of biomass-derived carboxylic acids in developing sustainable and cost-effective drug synthesis methodologies (Zhang et al., 2021).
Future Directions
properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-8-9-4-3-7-15(9)13-12(14(17)18)10-5-1-2-6-11(10)19-13/h3-4,7-8H,1-2,5-6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHUXDYMGCWXPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[(3,4-Dimethoxyphenyl)methylideneamino]phenoxy]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B421392.png)
![Ethyl 4-[5-(hydroxymethyl)furan-2-yl]benzoate](/img/structure/B421394.png)
![1-(4-Methoxyphenyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid dimethyl ester](/img/structure/B421395.png)
![2-Methyl-6-phenylthieno[3,2-d][1,3]oxazin-4-one](/img/structure/B421400.png)
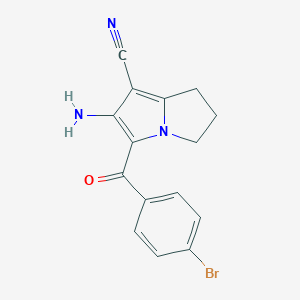
![3-Benzyl-8-bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421406.png)
![N'-[2-benzoyl-4-(dimethylamino)thieno[2,3-b]pyridin-3-yl]-N,N-dimethylimidoformamide](/img/structure/B421408.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamic acid](/img/structure/B421409.png)
![Ethyl 4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B421414.png)
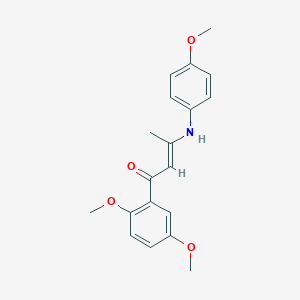
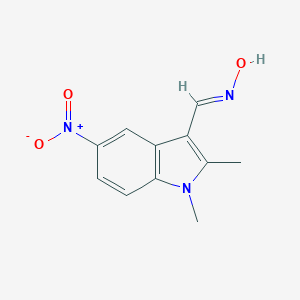
![2-[(4-chlorobenzyl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B421418.png)
